(R)-(+)-1-Methylbenzylamine
Description
(R)-(+)-1-Methylbenzylamine (CAS 3886-69-9), also known as (R)-(+)-α-phenylethylamine, is a chiral primary amine with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol. It is a clear liquid at 20°C with a boiling point of 85°C . The compound features a phenyl group attached to a chiral carbon bearing an amine and a methyl group, making it a versatile chiral auxiliary and resolving agent in asymmetric synthesis .
Key applications include:
- Chiral resolution: Separation of racemic mixtures of carboxylic acids via diastereomeric salt formation .
- Pharmaceutical synthesis: Intermediate in the production of Pregabalin, a medication for neuropathic pain .
- Catalysis: Asymmetric induction in organocatalytic reactions .
Its synthesis involves the reduction of acetophenone derivatives or resolution of racemic mixtures using tartaric acid .
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
[(1R)-1-methylcyclohexa-2,4-dien-1-yl]methanamine |
InChI |
InChI=1S/C8H13N/c1-8(7-9)5-3-2-4-6-8/h2-5H,6-7,9H2,1H3/t8-/m0/s1 |
InChI Key |
HYSOPXHRAHXSFM-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@]1(CC=CC=C1)CN |
Canonical SMILES |
CC1(CC=CC=C1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of (R)-(+)-1-Methylbenzylamine and Analogs
Structural and Functional Differences
(R)-(+)-N-Allyl-α-methylbenzylamine Structure: Features an allyl (-CH₂CH=CH₂) group replacing the hydrogen on the amine . Impact: The allyl group introduces unsaturation, enabling participation in Diels-Alder or thiol-ene reactions for further functionalization. Applications: Limited data in the provided evidence, but allyl groups are commonly used in polymer chemistry and click chemistry .
R-(+)-1-(4-Bromophenyl)ethylamine
- Structure : A bromine atom substitutes the para position on the phenyl ring .
- Impact : Bromine increases steric bulk and electron-withdrawing effects, altering solubility and reactivity.
- Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .
R-(+)-1-(Naphthyl)ethylamine
Physicochemical Properties
Research Findings
Chiral Resolution Efficiency :
- (R)-(+)-1-Methylbenzylamine outperforms bulkier analogs (e.g., naphthyl derivative) in resolving small carboxylic acids due to its optimal steric profile .
- The naphthyl derivative, however, shows superior enantioselectivity for sterically hindered substrates .
Synthetic Flexibility :
- Allyl and bromophenyl derivatives enable post-functionalization but require additional purification steps to remove byproducts .
Pharmaceutical Relevance :
- The parent compound’s role in Pregabalin synthesis is well-documented , while brominated analogs are emerging in kinase inhibitor development .
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